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Compound of Interest

Compound Name: 5-Fluoro-2-methoxybenzonitrile

Cat. No.: B061647 Get Quote

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 189628-38-4

This technical guide provides an in-depth overview of 5-Fluoro-2-methoxybenzonitrile, a

crucial chemical intermediate in the synthesis of targeted therapeutics, most notably the

Bruton's tyrosine kinase (BTK) inhibitor, Pirtobrutinib. This document details its chemical and

physical properties, outlines a plausible synthetic route, and explores its significance in the

context of BTK signaling and cancer therapy.

Core Properties and Specifications
5-Fluoro-2-methoxybenzonitrile is a substituted benzonitrile featuring both a fluorine atom

and a methoxy group, which contribute to its unique reactivity and utility as a building block in

medicinal chemistry.[1] Its key properties are summarized below.
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Property Value Reference

CAS Number 189628-38-4 [1][2]

Molecular Formula C₈H₆FNO [1][2]

Molecular Weight 151.14 g/mol [1][2]

Appearance
Light orange to yellow to green

powder/crystal
[1]

Melting Point 115 - 119 °C [1]

Synonyms 2-Cyano-4-fluoroanisole [1][2]

Synthesis and Reactivity
While specific proprietary synthesis methods may exist, a plausible and common approach for

the synthesis of aryl nitriles from anilines is the Sandmeyer reaction.[1][3][4] This well-

established method offers a viable route to 5-Fluoro-2-methoxybenzonitrile from a readily

available precursor.

Plausible Experimental Protocol: Sandmeyer Reaction
This protocol describes the synthesis of 5-Fluoro-2-methoxybenzonitrile from 2-Amino-5-

fluorobenzonitrile.

Step 1: Diazotization of 2-Amino-5-fluorobenzonitrile

In a reaction vessel, dissolve 2-Amino-5-fluorobenzonitrile in a cooled aqueous solution of a

strong acid, such as hydrochloric acid.

Maintain the temperature between 0-5 °C using an ice bath.

Slowly add a solution of sodium nitrite (NaNO₂) in water to the reaction mixture with vigorous

stirring. The slow addition is crucial to control the exothermic reaction and maintain the low

temperature.

Continue stirring for an additional 15-30 minutes after the addition is complete to ensure the

full formation of the diazonium salt.
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Step 2: Cyanation (Sandmeyer Reaction)

In a separate vessel, prepare a solution of copper(I) cyanide (CuCN) in an aqueous solution

of sodium or potassium cyanide.

Slowly add the freshly prepared diazonium salt solution from Step 1 to the copper cyanide

solution. The temperature should be carefully controlled.

Observe for the evolution of nitrogen gas, which indicates the progression of the reaction.

After the addition is complete, the reaction mixture may be gently warmed to ensure the

reaction goes to completion.

The product, 5-Fluoro-2-methoxybenzonitrile, can then be isolated through extraction with

an organic solvent, followed by washing, drying, and purification, typically by recrystallization

or column chromatography.

Plausible synthetic workflow for 5-Fluoro-2-methoxybenzonitrile.

Application in Drug Development: The Synthesis of
Pirtobrutinib
5-Fluoro-2-methoxybenzonitrile is a key precursor for the synthesis of 5-fluoro-2-

methoxybenzoic acid, a critical starting material for the Bruton's tyrosine kinase (BTK) inhibitor,

Pirtobrutinib. Pirtobrutinib is a highly selective and non-covalent BTK inhibitor used in the

treatment of B-cell malignancies.

The synthesis of Pirtobrutinib involves the amidation of 5-fluoro-2-methoxybenzoic acid with 4-

(aminomethyl)benzoic acid, followed by a series of further reactions to construct the final active

pharmaceutical ingredient (API). The 5-fluoro-2-methoxybenzoyl moiety is a crucial component

of the final drug, contributing to its binding affinity and overall efficacy.
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Role of 5-Fluoro-2-methoxybenzonitrile in Pirtobrutinib synthesis.

The BTK Signaling Pathway and Inhibition by
Pirtobrutinib
Bruton's tyrosine kinase (BTK) is a crucial enzyme in the B-cell receptor (BCR) signaling

pathway, which is essential for the development, proliferation, and survival of B-cells. In many

B-cell malignancies, this pathway is abnormally activated, making BTK a prime target for

therapeutic intervention.

Upon antigen binding to the B-cell receptor, a signaling cascade is initiated, leading to the

activation of BTK. Activated BTK then phosphorylates downstream targets, including

phospholipase C gamma 2 (PLCγ2), which in turn triggers a cascade of events leading to cell

proliferation and survival.
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Pirtobrutinib, containing the structural motif derived from 5-Fluoro-2-methoxybenzonitrile,

acts as a potent and selective non-covalent inhibitor of BTK.[5] By binding to the ATP-binding

site of the BTK enzyme, Pirtobrutinib blocks its kinase activity, thereby interrupting the

downstream signaling cascade. This leads to the inhibition of B-cell proliferation and the

induction of apoptosis in malignant B-cells. A key advantage of Pirtobrutinib's reversible, non-

covalent binding is its ability to inhibit BTK even in the presence of mutations that confer

resistance to covalent BTK inhibitors.
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Inhibition of the BTK signaling pathway by Pirtobrutinib.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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